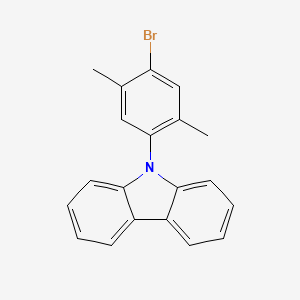![molecular formula C14H18O4 B14198608 {2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol CAS No. 850403-67-7](/img/structure/B14198608.png)
{2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol is an organic compound with the molecular formula C14H18O4 It features a cyclopropyl group attached to a methanol moiety, with a trimethoxyphenyl group linked via a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with cyclopropylmethanol under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the phenyl and cyclopropyl groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.
化学反応の分析
Types of Reactions
{2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The methylene bridge can be reduced to form a saturated cyclopropyl derivative.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of {2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}carboxylic acid.
Reduction: Formation of {2-[(3,4,5-Trimethoxyphenyl)methyl]cyclopropyl}methanol.
Substitution: Formation of brominated or nitrated derivatives of the trimethoxyphenyl group.
科学的研究の応用
{2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
作用機序
The mechanism of action of {2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol involves its interaction with specific molecular targets. The trimethoxyphenyl group can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The cyclopropyl group may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.
Uniqueness
{2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol is unique due to its combination of a cyclopropyl group and a trimethoxyphenyl group, which imparts distinct chemical and biological properties
特性
CAS番号 |
850403-67-7 |
|---|---|
分子式 |
C14H18O4 |
分子量 |
250.29 g/mol |
IUPAC名 |
[2-[(3,4,5-trimethoxyphenyl)methylidene]cyclopropyl]methanol |
InChI |
InChI=1S/C14H18O4/c1-16-12-5-9(4-10-7-11(10)8-15)6-13(17-2)14(12)18-3/h4-6,11,15H,7-8H2,1-3H3 |
InChIキー |
GZHQYTOXMFUJCD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2CC2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Butan-2-yl)(difluoro)[3-(trifluoromethyl)phenyl]silane](/img/structure/B14198527.png)
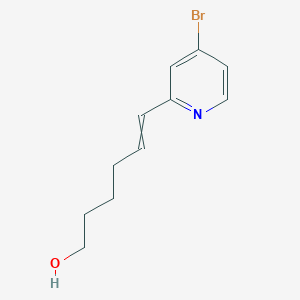
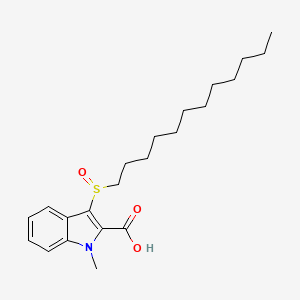
![6-[2-(Azetidin-1-yl)ethyl]-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B14198548.png)
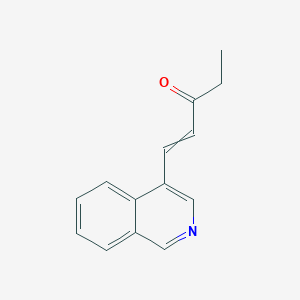

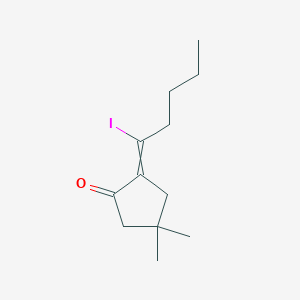
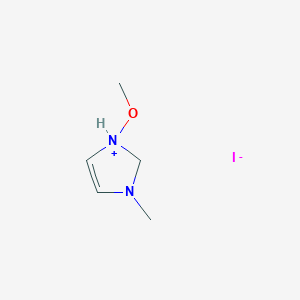
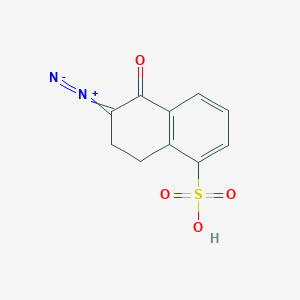
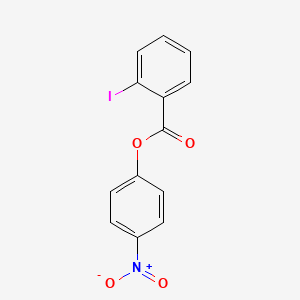
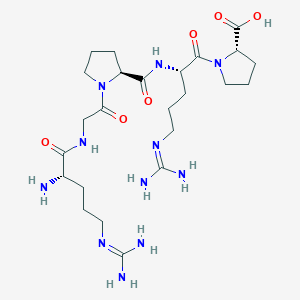
![12-[(Furan-2-yl)methoxy]dodecane-1-thiol](/img/structure/B14198599.png)
![N-[3-(benzenesulfonyl)pyridin-4-yl]methanesulfonamide](/img/structure/B14198610.png)
